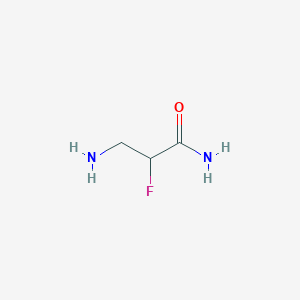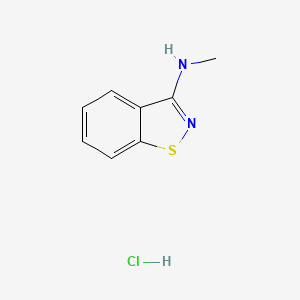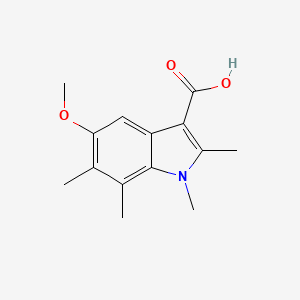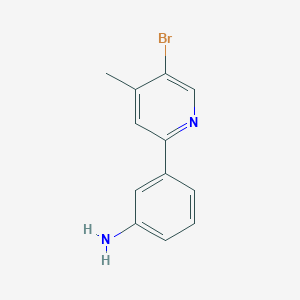
1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a methyl group attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with glyoxal and formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions: 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride with a nucleophile in the presence of a base.
Major Products Formed:
Oxidation: 1-Benzyl-4-(carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one.
Reduction: 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazole.
Substitution: Various benzyl-substituted imidazole derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown promise as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The benzyl and hydroxymethyl groups can enhance its binding affinity and specificity. The compound may also interfere with cellular pathways by inhibiting key enzymes or receptors involved in disease progression.
相似化合物的比较
1-Benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
1-Benzyl-3-methylimidazole: Lacks the hydroxymethyl group, resulting in different chemical properties and biological activities.
4-(Hydroxymethyl)-1H-imidazole: A simpler analog with fewer substituents, used in different contexts.
Uniqueness: 1-Benzyl-4-(hydroxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-2-one is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both benzyl and hydroxymethyl groups enhances its versatility as a synthetic intermediate and its potential as a therapeutic agent.
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
1-benzyl-4-(hydroxymethyl)-3-methylimidazol-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-13-11(9-15)8-14(12(13)16)7-10-5-3-2-4-6-10/h2-6,8,15H,7,9H2,1H3 |
InChI 键 |
QVFGJKAXFIQQJY-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN(C1=O)CC2=CC=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


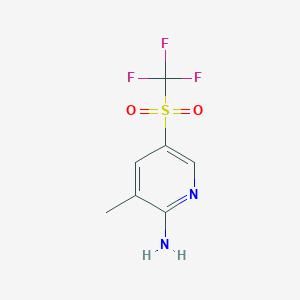
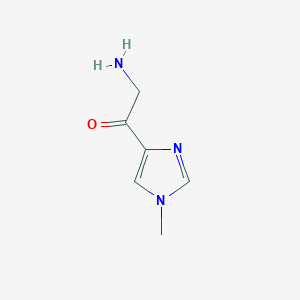
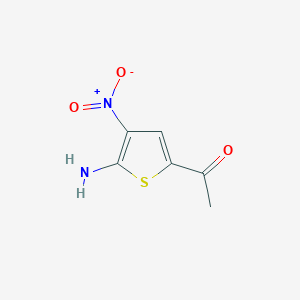

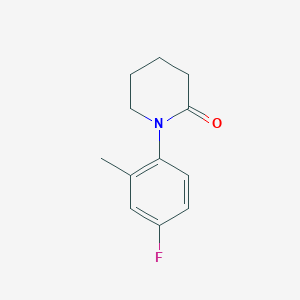
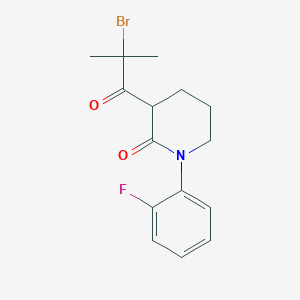
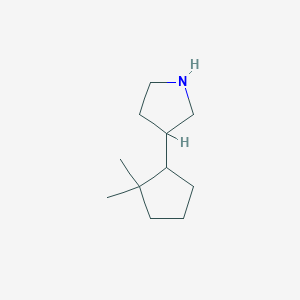
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13225005.png)

